molecular formula C9H14O4 B14205794 Ethyl 5-ethoxy-4,5-dihydrofuran-2-carboxylate CAS No. 828246-80-6

Ethyl 5-ethoxy-4,5-dihydrofuran-2-carboxylate

Katalognummer: B14205794
CAS-Nummer: 828246-80-6
Molekulargewicht: 186.20 g/mol
InChI-Schlüssel: LINNCGCCSHCKHH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 5-ethoxy-4,5-dihydrofuran-2-carboxylate is a chemical compound belonging to the class of furan derivatives Furans are heterocyclic organic compounds characterized by a five-membered ring structure containing one oxygen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-ethoxy-4,5-dihydrofuran-2-carboxylate typically involves the reaction of ethyl 2-chloro-3-oxobutanoate with an appropriate nucleophile under basic conditions. One common method involves the use of sodium ethoxide as a base, which facilitates the nucleophilic substitution reaction to form the desired furan derivative .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve efficient production .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 5-ethoxy-4,5-dihydrofuran-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

Ethyl 5-ethoxy-4,5-dihydrofuran-2-carboxylate has several scientific research applications:

Wirkmechanismus

The mechanism of action of ethyl 5-ethoxy-4,5-dihydrofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Ethyl 5-ethoxy-4,5-dihydrofuran-2-carboxylate can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound .

Eigenschaften

CAS-Nummer

828246-80-6

Molekularformel

C9H14O4

Molekulargewicht

186.20 g/mol

IUPAC-Name

ethyl 2-ethoxy-2,3-dihydrofuran-5-carboxylate

InChI

InChI=1S/C9H14O4/c1-3-11-8-6-5-7(13-8)9(10)12-4-2/h5,8H,3-4,6H2,1-2H3

InChI-Schlüssel

LINNCGCCSHCKHH-UHFFFAOYSA-N

Kanonische SMILES

CCOC1CC=C(O1)C(=O)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.